Apomorphine is a non-ergoline dopamine D2 agonist indicated to treat hypomobility associated with Parkinson's. It was first synthesized in 1845 and first used in Parkinson's disease in 1884. Apomorphine has also been investigated as an emetic, a sedative, a treatment for alcoholism, and a treatment of other movement disorders. Apomorphine was granted FDA approval on 20 April 2004.
Apomorphine is a Dopaminergic Agonist. The mechanism of action of apomorphine is as a Dopamine Agonist.
Apomorphine is a subcutaneously administered dopamine receptor agonist used predominantly in the therapy of hypomobility of advanced Parkinson disease. The use of apomorphine has been limited, but it has not been associated with serum enzyme elevations during treatment nor has it been implicated in cases of acute liver injury.
Apomorphine Hydrochloride is the hydrochloride salt form of apomorphine, a derivative of morphine and non-ergoline dopamine agonist with high selectivity for dopamine D2, D3, D4 and D5 receptors. Apomorphine hydrochloride acts by stimulating dopamine receptors in the nigrostriatal system, hypothalamus, limbic system, pituitary gland, and blood vessels. This enhances motor function, suppresses prolactin release, and causes vasodilation and behavioral effects. Apomorphine hydrochloride is used in the treatment of Parkinson's disease and erectile dysfunction. In addition, apomorphine hydrochloride acts on the chemoreceptor trigger zone and is used as a central emetic in the treatment of drug overdose.
A derivative of morphine that is a dopamine D2 agonist. It is a powerful emetic and has been used for that effect in acute poisoning. It has also been used in the diagnosis and treatment of parkinsonism, but its adverse effects limit its use. [PubChem]
A derivative of morphine that is a dopamine D2 agonist. It is a powerful emetic and has been used for that effect in acute poisoning. It has also been used in the diagnosis and treatment of parkinsonism, but its adverse effects limit its use.
See also: Apomorphine Hydrochloride (has salt form).
Apomorphine hydrochloride
CAS No.: 314-19-2
Cat. No.: VC0004446
Molecular Formula: C17H17NO2
Molecular Weight: 267.32 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 314-19-2 |
---|---|
Molecular Formula | C17H17NO2 |
Molecular Weight | 267.32 g/mol |
IUPAC Name | (6aR)-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol |
Standard InChI | InChI=1S/C17H17NO2/c1-18-8-7-10-3-2-4-12-15(10)13(18)9-11-5-6-14(19)17(20)16(11)12/h2-6,13,19-20H,7-9H2,1H3/t13-/m1/s1 |
Standard InChI Key | VMWNQDUVQKEIOC-CYBMUJFWSA-N |
Isomeric SMILES | CN1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=C(C=C4)O)O |
Impurities | (6aR)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-11-ol (apocodeine); morphine |
SMILES | [H+].[H+].CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.O.[Cl-].[Cl-] |
Canonical SMILES | CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O |
Appearance | Assay:≥95%A crystalline solid |
Colorform | Hexagonal plates from chloroform+petroleum ether; rods from ether |
Melting Point | 195 °C (decomposes) MP: 127-128 °C; specific optical rotation: -88 deg at 24 °C/D (c = 1.12 in 0.1 N HCl) /Diacetate ester/ |
Chemical Structure and Physicochemical Properties
Molecular Architecture
Apomorphine hydrochloride hemihydrate features a tetracyclic aporphine backbone with hydroxyl groups at positions 10 and 11, critical for dopamine receptor interaction . The hydrochloride salt enhances water solubility (20 mg/mL in aqueous solution ), while the hemihydrate form stabilizes the crystalline lattice for long-term storage at -20°C .
Table 1: Key Physicochemical Parameters
The SMILES notation precisely maps the stereochemistry essential for dopaminergic activity . X-ray crystallography confirms the R-configuration at position 6aβ, which confers 30-fold greater potency than the S-enantiomer in receptor binding assays .
Synthetic Pathways
-
Benzyne Generation:
-
Cycloaddition:
-
Acid-Catalyzed Rearrangement:
Critical process parameters include strict temperature control (-78°C) during benzyne formation and anhydrous conditions for the Diels-Alder reaction . The synthetic route avoids morphine precursors despite the historical misnomer derived from early acid degradation experiments .
Pharmacological Profile
Receptor Interaction Dynamics
Apomorphine demonstrates nanomolar affinity for dopamine receptors (D₂: nM; D₁: nM), with functional selectivity favoring D₂-mediated cAMP inhibition . The 10,11-dihydroxy configuration enables hydrogen bonding with serine residues in transmembrane helix 5 of D₂ receptors .
Table 2: Receptor Binding Affinities
Receptor | (nM) | Effect |
---|---|---|
D₂ | 1.4 | Full Agonist |
D₁ | 68 | Partial Agonist |
5-HT₂A | 16 | Antagonist |
α₁-Adrenergic | 23 | Antagonist |
The 5-HT₂A antagonism (16 nM ) contributes to reduced dyskinesia risk compared to ergoline dopamine agonists . α₁-blockade at 23 nM explains orthostatic hypotension observed in 34% of patients during dose titration .
Pharmacokinetic Behavior
Subcutaneous administration achieves in 10-20 minutes with 100% bioavailability, contrasting with 17% oral bioavailability due to extensive first-pass metabolism . Sulfation via SULT1A3 produces apomorphine sulfate (metabolite-to-parent AUC ratio = 131), which undergoes renal excretion .
Table 3: Pharmacokinetic Parameters (30 mg Dose)
Parameter | Value (Mean ± SD) | Route |
---|---|---|
43.9 ± 5.2 ng/mL | Subcutaneous | |
12.4 ± 3.1 min | Subcutaneous | |
40 ± 8 min | Subcutaneous | |
AUC₀-∞ | 289 ± 45 ng·h/mL | Subcutaneous |
Dose proportionality holds across 3-30 mg/kg in rat models, with 10-fold dose increases producing 16-fold AUC escalations in males . Gender differences manifest in 2.7-fold higher exposure (AUC₀-6h) in male rats versus females at 30 mg/kg .
Therapeutic Applications
Parkinson's Disease Management
The ONAPGO infusion system delivers 4.9 mg/mL apomorphine hydrochloride subcutaneously over 16 hours, reducing OFF-time by 4.1 hours/day versus placebo . Key trial data from 214 patients show:
Sublingual films (KYNMOBI®) demonstrate dose-linear pharmacokinetics across 10-30 mg, with 85% patients achieving ON-state within 15 minutes .
Emerging Indications
Preclinical models suggest neuroprotective effects against MPTP toxicity (75% dopaminergic neuron survival at 1 mg/kg ). Phase II trials investigate:
-
Erectile Dysfunction: 2 mg subcutaneous doses show 68% IIEF-5 improvement
-
Alcohol Use Disorder: 0.3 mg/kg reduces craving scores by 40% in withdrawal
Event | Incidence (n=214) | Severity |
---|---|---|
Nausea | 31% | Mild |
Orthostatic Hypotension | 34% | Moderate |
Injection Site Reactions | 28% | Mild |
Sudden Sleep Onset | 9% | Severe |
Cardiac monitoring reveals QTc prolongation of 12 ms at 30 mg doses, remaining below 500 ms threshold . Urinary excretion accounts for 68% of elimination, necessitating dose adjustment in CrCl <30 mL/min .
Future Research Directions
Ongoing studies focus on:
-
Transdermal Delivery: Iontophoretic patches achieving 0.8 mg/cm²/day flux
-
Prodrug Formulations: Apomorphine palmitate extending half-life to 8 hours
-
Gene Therapy: AAV-mediated SULT1A3 knockdown to enhance bioavailability
The compound's unique pharmacology continues to drive innovation in neurologic therapeutics, with global market projections reaching $1.2 billion by 2030 for advanced Parkinson's applications.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume